Nalbzoh is a synthetic opioid ligand, classified as a mixed agonist-antagonist due to its complex pharmacological profile. It was first synthesized as a potential opioid antagonist [] and has since become a valuable tool in opioid receptor research, particularly in investigating the existence and function of the putative kappa3 opioid receptor subtype. [, , , , , , , , , , , , , , , ]
Naloxone benzoylhydrazone, also known by its chemical name 1-benzoyl-3-(4-hydroxyphenyl)hydrazine, is classified as a benzoylhydrazone derivative of naloxone. It is identified by the CAS number 119630-94-3 and has an empirical formula of C26H27N3O, with a molecular weight of 445.51 g/mol . The compound is primarily sourced from synthetic processes that modify naloxone, which itself is an opioid antagonist commonly used in the treatment of opioid overdose.
The synthesis of naloxone benzoylhydrazone involves the condensation reaction between naloxone and benzoylhydrazine. The general procedure includes the following steps:
The reaction can be summarized as:
This synthesis method allows for the production of high-purity naloxone benzoylhydrazone suitable for pharmacological studies .
The molecular structure of naloxone benzoylhydrazone features a hydrazone functional group (-C=N-NH-) linked to a benzoyl moiety. The compound's structure can be depicted as follows:
Naloxone benzoylhydrazone participates in various chemical reactions, primarily involving its interaction with opioid receptors. Key reactions include:
These reactions are crucial for understanding its pharmacological profile and potential therapeutic applications.
The mechanism of action of naloxone benzoylhydrazone involves its interaction with opioid receptors in the central nervous system.
The compound's dual action makes it a valuable tool for exploring opioid receptor pharmacology .
Naloxone benzoylhydrazone exhibits several notable physical and chemical properties:
Naloxone benzoylhydrazone serves multiple scientific applications:
The development of naloxone benzoylhydrazone originated from concerted efforts in the late 1980s and early 1990s to synthesize novel opioid ligands capable of distinguishing between emerging opioid receptor subtypes. Early pharmacological studies identified its binding to a unique site that differed significantly from the then-classified mu (μ), delta (δ), and kappa (κ) opioid receptors. A seminal 1989 investigation characterized it as a mixed opiate agonist/antagonist, demonstrating potent mu antagonist properties alongside kappa-agonist like effects in isolated tissue preparations. This study provided the first evidence suggesting interaction with non-traditional opioid binding sites [9].
A pivotal advancement occurred in 1992 when research demonstrated that central administration of naloxone benzoylhydrazone (1-20 micrograms, intracerebroventricularly) significantly stimulated food intake in rats for up to 12 hours. Critically, this hyperphagic effect was pharmacologically distinct from effects elicited by the selective κ₁ agonist U50,488H. While the opioid antagonist naltrexone blocked hyperphagia induced by both compounds, the selective κ₁ antagonist nor-binaltorphimine (nor-BNI) inhibited U50,488H-induced feeding but failed to antagonize naloxone benzoylhydrazone-induced hyperphagia. This key differential antagonism profile provided robust evidence for the compound's activity at a proposed novel receptor subtype, initially designated the κ₃-opioid receptor. The study cemented naloxone benzoylhydrazone's status as a selective pharmacological probe for this putative receptor subtype and highlighted its potential role in modulating ingestive behaviors [3] [5] [6].
Naloxone benzoylhydrazone arises from the covalent modification of the naloxone molecule. The structural transformation involves the condensation of the ketone group at the 6-position of naloxone's morphinan core with benzoyl hydrazine. This reaction yields a hydrazone linkage (–C=N–NHC(=O)C₆H₅), fundamentally altering the molecule's three-dimensional conformation and electronic distribution compared to the parent naloxone [7] [8].
This structural modification significantly impacts the molecule's pharmacophore, the ensemble of steric and electronic features responsible for optimal interaction with the biological target. The planar benzoylhydrazone moiety introduces steric bulk and alters hydrogen-bonding capabilities compared to the carbonyl oxygen of naloxone. Computational analyses indicate a Topological Polar Surface Area (TPSA) of 94.39 Ų, Hydrogen Bond Donors = 3, Hydrogen Bond Acceptors = 5, and a calculated XLogP value of approximately 2.58, suggesting moderate lipophilicity. This lipophilicity likely influences its membrane permeability and central nervous system penetration following systemic administration. The molecule features five rotatable bonds, contributing to conformational flexibility, which may be crucial for its interaction profile across different opioid receptor subtypes [7] [8].
Table 1: Key Physicochemical Properties of Naloxone Benzoylhydrazone
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₂₇N₃O₄ | Defines elemental composition and molecular weight (445.52 g/mol). |
Hydrogen Bond Donors (HBD) | 3 | Impacts solubility and ability to form specific receptor interactions. |
Hydrogen Bond Acceptors (HBA) | 5 | Influences water solubility and binding affinity. |
Rotatable Bonds | 5 | Contributes to conformational flexibility and ability to adopt binding poses. |
Topological Polar Surface Area (TPSA) | 94.39 Ų | Indicator of membrane permeability and potential for blood-brain barrier passage. |
Calculated XLogP | ~2.58 | Predicts moderate lipophilicity. |
CAS Registry Number | 119630-94-3 | Unique chemical identifier. |
Naloxone benzoylhydrazone has proven indispensable in elucidating the complexity of opioid receptor pharmacology, primarily due to its distinctive and complex activity profile across different receptor types and experimental systems.
κ₃ Opioid Receptor Probe: Based on initial binding and functional studies, naloxone benzoylhydrazone was championed as a relatively selective agonist for the pharmacologically defined κ₃ opioid receptor subtype. This receptor was characterized by its high affinity for naloxone benzoylhydrazone, relatively low sensitivity to classic κ₁ ligands like U69,593, and insensitivity to blockade by the selective κ₁ antagonist nor-BNI. Research employing naloxone benzoylhydrazone helped define κ₃ receptor-mediated effects, including analgesia in specific pain models and the stimulation of food intake [3] [5] [10]. For instance, its hyperphagic effect, resistant to nor-BNI but sensitive to naloxone, provided crucial functional evidence distinguishing κ₃ from κ₁ pathways regulating feeding behavior [3] [5].
Multi-Receptor Activity Profile: Subsequent detailed investigations using recombinant human opioid receptors expressed in cell systems revealed a more complex picture. Naloxone benzoylhydrazone exhibits significant agonist activity at classical μ (MOR), δ (DOR), and κ (KOR) receptors. In Chinese hamster ovary (CHO) cells expressing these receptors, it potently stimulated guanosine-5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding (a measure of G-protein activation) and inhibited cyclic AMP accumulation:
DOR: pEC₅₀ = 8.49 ([³⁵S]GTPγS), Emax similar to DPDPE (full DOR agonist).These agonist effects were potently antagonized by subtype-selective antagonists (CTAP for MOR, nor-BNI for KOR, naltrindole for DOR). Crucially, in rat striatal membranes, the compound's stimulation of [³⁵S]GTPγS binding was partially blocked by each of these antagonists, indicating functional agonist activity at all three classical receptors in native tissue. This multi-receptor agonist activity challenged the simplistic view of naloxone benzoylhydrazone as a selective κ₃ probe and highlighted its utility in studying functional interactions and signaling cross-talk between different opioid receptor subtypes within native systems [8].
Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interaction: Naloxone benzoylhydrazone also interacts with the NOP receptor, but primarily as an antagonist. It fails to activate G-proteins via the recombinant NOP receptor and effectively antagonizes agonist (nociceptin/orphanin FQ, N/OFQ) -induced responses in various systems [8] [10]. This antagonism has made it a frequently used, though not entirely selective, tool to probe N/OFQ's physiological roles. Furthermore, studies in neuroblastoma cells (SH-SY5Y) demonstrated that pretreatment with naloxone benzoylhydrazone induces heterologous desensitization of the NOP receptor. Conversely, pretreatment with N/OFQ desensitizes NOP receptors but does not affect subsequent naloxone benzoylhydrazone signaling. This asymmetric cross-desensitization provided evidence that naloxone benzoylhydrazone's cellular effects, such as activation of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) and modulation of tyrosine hydroxylase and G protein-coupled receptor kinase 2 expression, are mediated through receptors distinct from NOP, likely involving κ-associated pathways [10].
Receptor Dimerization/Crosstalk Studies: The compound's ability to engage multiple opioid receptor subtypes makes it a valuable probe for investigating receptor dimerization and signal transduction crosstalk. Its simultaneous activity at MOR, DOR, and KOR allows researchers to explore potential cooperative or inhibitory interactions between these receptors in integrated physiological responses, moving beyond studies of isolated receptor subtypes [8].
Table 2: Summary of Naloxone Benzoylhydrazone Activity at Opioid Receptors
Receptor Type | Primary Activity | Potency (pEC₅₀ or pKᵢ) | Efficacy (Emax % Full Agonist) | Key Antagonists | Utility |
---|---|---|---|---|---|
κ₃ (Proposed) | Agonist (Functional) | Not fully defined | Not fully defined | Naloxone (non-selective) | Probing κ₃-mediated analgesia, hyperphagia; defining κ₃ pharmacology. |
μ (MOR) | Partial Agonist | ~8.6 (GTPγS/cAMP) | ~55-65% | CTAP, β-FNA | Studying partial μ-agonist effects; μ-receptor signaling. |
κ (KOR-κ₁) | Full Agonist | ~9.6 (GTPγS) | ~100% | nor-BNI | KOR activation studies; comparison to other KOR agonists. |
δ (DOR) | Full/Near Full Agonist | ~8.5 (GTPγS/cAMP) | ~100% | Naltrindole | DOR signaling and function; interaction with other opioid receptors. |
NOP | Antagonist / Inverse Agonist? | Antag. pA₂ ~7.0-8.0? | N/A (Antagonist) | J-113397, SB-612111 | Blocking N/OFQ effects; studying NOP receptor role in physiology/pathology. |
The ongoing research utilizing naloxone benzoylhydrazone continues to refine our understanding of opioid receptor complexity. While its initial characterization as a selective κ₃ agonist provided a framework for investigating a novel opioid pathway, the subsequent revelation of its potent agonist activity at MOR, DOR, and KOR underscores the redundancy and interplay inherent in the opioid receptor system. Its enduring value lies in its ability to simultaneously engage multiple opioid receptor targets, making it a unique tool for probing integrated opioid physiology, receptor cross-talk, and the development of functionally selective or biased ligands targeting specific signaling pathways downstream of opioid receptors [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7